Cas no 856935-35-8 (3-(Bromomethyl)-4-fluorobenzonitrile)

3-(Bromomethyl)-4-fluorobenzonitrile is a versatile brominated aromatic compound featuring both a fluorinated phenyl ring and a nitrile functional group. The bromomethyl substituent enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The presence of the fluorine atom and nitrile group further increases its utility in pharmaceutical and agrochemical applications, where such structural motifs are often sought after. This compound is well-suited for cross-coupling reactions, cyclizations, and as a building block for more complex molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows.
3-(Bromomethyl)-4-fluorobenzonitrile structure
856935-35-8 structure
Product Name:3-(Bromomethyl)-4-fluorobenzonitrile
CAS No:856935-35-8
MF:C8H5BrFN
MW:214.03440451622
MDL:MFCD08275458
CID:717627
PubChem ID:16227236
Update Time:2025-05-21

3-(Bromomethyl)-4-fluorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-4-fluorobenzonitrile
    • BENZONITRILE,3-(BROMOMETHYL)-4-FLUORO-
    • 3-bromomethyl-4-fluoro-benzonitrile
    • 5-cyano-2-fluorobenzyl bromide
    • BENZONITRILE, 3-(BROMOMETHYL)-4-FLUORO-
    • 2-fluoro-5-cyanobenzyl bromide
    • JXQHMLRWRPHXIT-UHFFFAOYSA-N
    • 3330AC
    • 5-CYANO-2-FLUOROBENZYLBROMIDE
    • FCH4856855
    • TRA0079916
    • NE13807
    • AB44795
    • SY023130
    • PC500514
    • AX808049
    • 3-(Bromomethyl)-4-fluorobenzonitrile (ACI)
    • 856935-35-8
    • MFCD08275458
    • AKOS009100437
    • DB-021883
    • Z203241930
    • DTXSID70585394
    • PS-9992
    • EN300-25341
    • SCHEMBL411021
    • AC1686
    • MDL: MFCD08275458
    • Inchi: 1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
    • InChI Key: JXQHMLRWRPHXIT-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(CBr)C(F)=CC=1

Computed Properties

  • Exact Mass: 212.95900
  • Monoisotopic Mass: 212.95894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.591
  • Boiling Point: 274.389°C at 760 mmHg
  • Flash Point: 119.747°C
  • Refractive Index: 1.564
  • PSA: 23.79000
  • LogP: 2.59228

3-(Bromomethyl)-4-fluorobenzonitrile Pricemore >>

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3-(Bromomethyl)-4-fluorobenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 - 15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  1 h, 0 °C; overnight, 0 °C → 23 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
Reference
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters
Ametsetor, Ebenezer; et al, Molecules, 2022, 27(20),

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  23 °C
Reference
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters
Ametsetor, Ebenezer; et al, Molecules, 2022, 27(20),

Production Method 3

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
Reference
Synthesis and biological activity of 2H-quinolizin-2-one based p38α MAP kinase inhibitors
Tynebor, Robert M.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(9), 2765-2769

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  15 h, reflux
Reference
Pharmacophore-Based Design of Novel Oxadiazoles as Selective Sphingosine-1-phosphate (S1P) Receptor Agonists with in vivo Efficacy
Quattropani, Anna; et al, ChemMedChem, 2015, 10(4), 688-714

3-(Bromomethyl)-4-fluorobenzonitrile Raw materials

3-(Bromomethyl)-4-fluorobenzonitrile Preparation Products

3-(Bromomethyl)-4-fluorobenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:856935-35-8)3-(Bromomethyl)-4-fluorobenzonitrile
Order Number:A863471
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):511.0
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Additional information on 3-(Bromomethyl)-4-fluorobenzonitrile

3-(Bromomethyl)-4-fluorobenzonitrile: A Comprehensive Professional Introduction

3-(Bromomethyl)-4-fluorobenzonitrile, identified by the CAS registry number 856935-35-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as fluorinated benzonitrile derivative, has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials, pharmaceuticals, and agrochemicals, making it a subject of intense research interest.

The molecular structure of 3-(Bromomethyl)-4-fluorobenzonitrile consists of a benzene ring substituted with a bromomethyl group at the 3-position and a fluorine atom at the 4-position, along with a cyano group attached directly to the benzene ring. This arrangement imparts the compound with distinct electronic properties, which are crucial for its reactivity in various chemical reactions. The presence of electronegative substituents like fluorine and cyano groups enhances the compound's ability to participate in nucleophilic aromatic substitution reactions, a key factor in its utility as an intermediate in organic synthesis.

Recent advancements in synthetic chemistry have underscored the importance of fluorinated benzonitrile derivatives like CAS No. 856935-35-8 in the construction of bioactive molecules. Researchers have demonstrated that these compounds can serve as valuable building blocks for designing compounds with specific pharmacological activities. For instance, studies published in leading journals such as Nature Chemistry and Angewandte Chemie have explored the use of this compound in the synthesis of inhibitors for various enzymes, highlighting its potential in drug discovery.

In addition to its role in pharmaceutical research, 3-(Bromomethyl)-4-fluorobenzonitrile has also found applications in materials science. Its ability to undergo polymerization under specific conditions makes it a candidate for developing advanced polymeric materials with tailored properties. Recent investigations into its polymerization behavior have revealed promising results, suggesting its potential use in creating high-performance polymers for electronic and optical applications.

The synthesis of CAS No. 856935-35-8 typically involves multi-step organic reactions, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's suitability for demanding applications. The development of efficient synthetic routes has been a focal point of recent research efforts, driven by the need for scalable production methods to meet growing demand.

The physical properties of 3-(Bromomethyl)-4-fluorobenzonitrile, such as its melting point, boiling point, and solubility characteristics, are critical considerations for its practical applications. Studies have shown that these properties are influenced by the electronic effects of the substituents on the benzene ring. For example, the presence of electron-withdrawing groups like cyano and fluorine atoms increases the compound's melting point by enhancing intermolecular forces. Understanding these properties is essential for optimizing its use in various chemical processes.

In conclusion, 3-(Bromomethyl)-4-fluorobenzonitrile (CAS No. 856935-35-8) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool in modern organic synthesis. As research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in advancing scientific and technological frontiers.

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Amadis Chemical Company Limited
(CAS:856935-35-8)3-(Bromomethyl)-4-fluorobenzonitrile
A863471
Purity:99%
Quantity:5g
Price ($):511.0
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